

HQ461: A Molecular Glue for Targeted Protein Degradation of Cyclin K

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Compound of Interest

Compound Name: HQ461

Cat. No.: B2393585

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **HQ461**, a novel molecular glue degrader. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and illustrates its operational pathways through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of targeted protein degradation.

Introduction to HQ461

HQ461 is a small molecule identified through high-throughput screening that functions as a molecular glue degrader. Unlike traditional inhibitors, **HQ461** induces the degradation of a specific protein target by promoting a new protein-protein interaction. Specifically, **HQ461** facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The degradation of Cyclin K compromises the function of CDK12, leading to reduced phosphorylation of its substrates, downregulation of genes involved in the DNA damage response, and ultimately, cell death in cancer cells. **HQ461** represents a novel strategy for targeted protein degradation by directly recruiting a target protein to DDB1, bypassing the need for a substrate-specific receptor.

Quantitative Data on HQ461 Activity

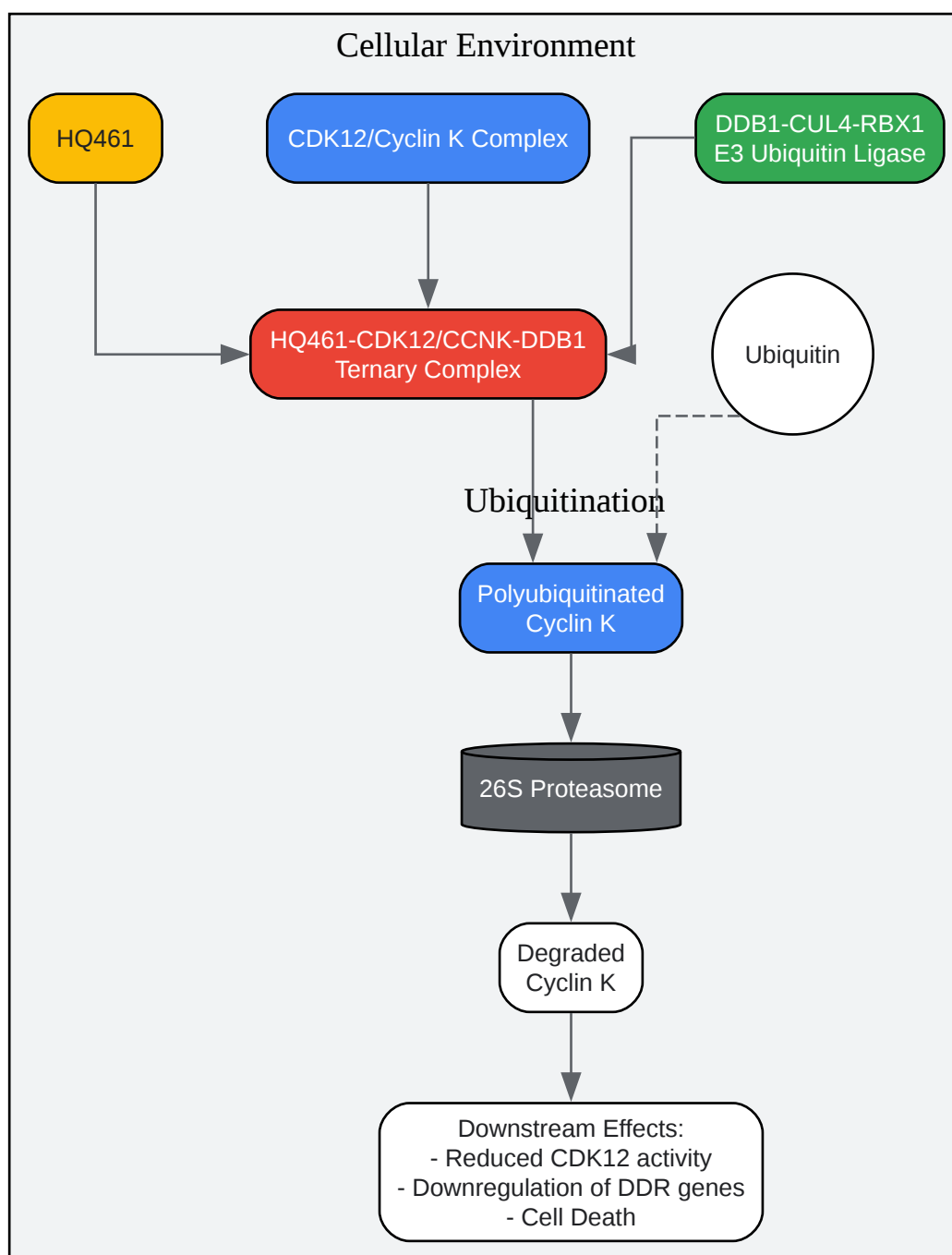
The following table summarizes the key quantitative data reported for **HQ461**, providing a snapshot of its biological activity.

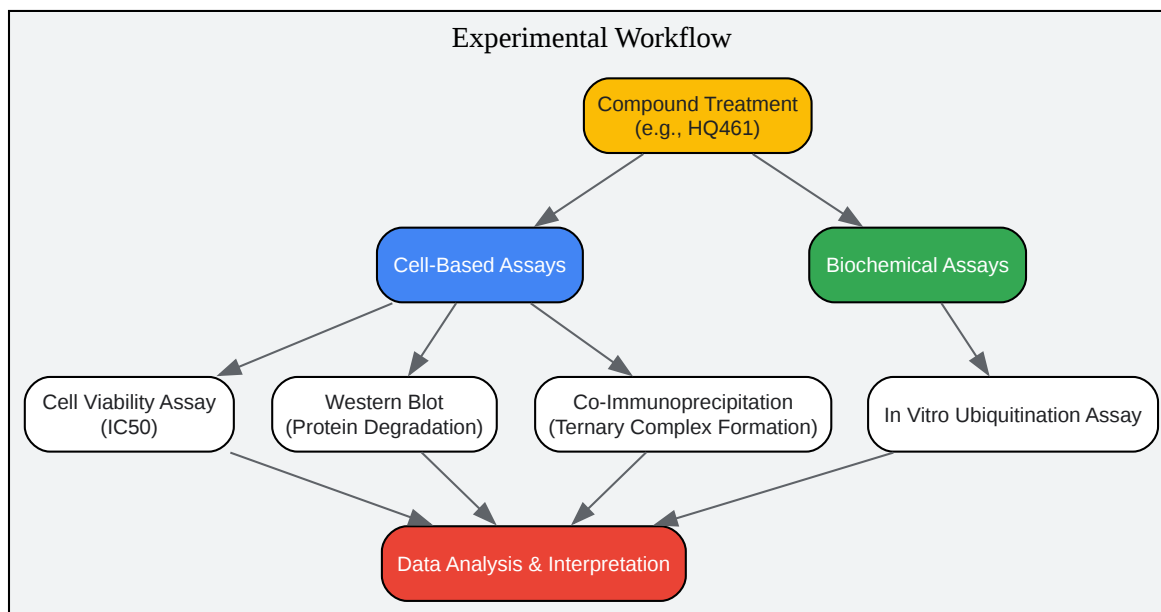
Parameter	Cell Line	Value	Description	Source
IC50	A549	1.3 μ M	Half-maximal inhibitory concentration for cell viability.	
CCNK Degradation	A549	>8-fold reduction	Reduction of Cyclin K protein level after 4 hours of treatment with 10 μ M HQ461.	
CDK12 Degradation	A549	50% reduction	Reduction of CDK12 protein level after 8 hours of treatment with 10 μ M HQ461.	

Mechanism of Action of HQ461

HQ461 functions as a molecular glue, creating a novel interface between CDK12 and the E3 ubiquitin ligase component DDB1. This ternary complex formation is the central event that triggers the downstream degradation cascade.

Signaling Pathway of HQ461-Mediated Cyclin K Degradation





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- To cite this document: BenchChem. [HQ461: A Molecular Glue for Targeted Protein Degradation of Cyclin K]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2393585#hq461-and-its-role-in-targeted-protein-degradation\]](https://www.benchchem.com/product/b2393585#hq461-and-its-role-in-targeted-protein-degradation)

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